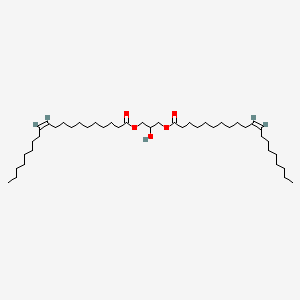

1,3-Dieicosenoyl glycerol

Beschreibung

Eigenschaften

IUPAC Name |

[2-hydroxy-3-[(Z)-icos-11-enoyl]oxypropyl] (Z)-icos-11-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H80O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-42(45)47-39-41(44)40-48-43(46)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,41,44H,3-16,21-40H2,1-2H3/b19-17-,20-18- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMUDBWLSVCKRHS-CLFAGFIQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCC=CCCCCCCCC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCCC(=O)OCC(O)COC(=O)CCCCCCCCC/C=C\CCCCCCCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H80O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

677.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | DG(20:1n9/0:0/20:1n9) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0056216 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Dieicosenoyl Glycerol: Structure, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dieicosenoyl glycerol (B35011) is a diacylglycerol (DAG) composed of a glycerol backbone esterified with two eicosenoic acid chains at the sn-1 and sn-3 positions. As a member of the diacylglycerol family, it is a crucial bioactive lipid, playing a significant role as a second messenger in various cellular signaling cascades, most notably in the activation of protein kinase C (PKC). This technical guide provides a comprehensive overview of the structure, synthesis, and potential biological functions of 1,3-dieicosenoyl glycerol, with a focus on its relevance to researchers in the fields of biochemistry and drug development. Due to the limited availability of specific experimental data for this compound, this guide incorporates data from closely related long-chain mono-unsaturated diacylglycerols to provide a substantive framework for its potential properties and functions.

Chemical Structure and Properties

This compound is a neutral lipid with the molecular formula C43H80O5 and a molecular weight of 677.1 g/mol .[1] The "eicosenoyl" designation indicates that the acyl chains are 20 carbons in length and contain one double bond (C20:1). The specific isomer of eicosenoic acid can vary, with common forms including oleic acid (an omega-9 fatty acid) and gondoic acid (an omega-9 fatty acid). The stereochemistry of the double bond, typically cis (Z), and its position along the acyl chain are critical determinants of the molecule's physical properties and biological activity. A common variant is 1,3-di-(11Z-eicosenoyl)-glycerol (CAS Number: 128230-18-2).[1]

Physicochemical Properties

| Property | 1,3-di-(11Z-eicosenoyl)-glycerol (Predicted/Inferred) | 1,3-Dioleoyl-glycerol (Reference) |

| Molecular Formula | C43H80O5[1] | C39H72O5 |

| Molecular Weight | 677.1 g/mol [1] | 620.99 g/mol |

| CAS Number | 128230-18-2[1] | 2465-32-9[2] |

| Melting Point | Slightly above 21.5°C | 21.5°C[2][3] |

| Solubility | Soluble in DMF and Ethanol[1] | Soluble in chloroform[2] |

Synthesis and Purification

The synthesis of this compound can be achieved through the enzymatic esterification of glycerol with eicosenoic acid. This method is favored for its high selectivity for the sn-1 and sn-3 positions, minimizing the formation of the 1,2-isomer.

Experimental Protocol: Enzymatic Synthesis of 1,3-Diacylglycerols

This protocol is adapted from established methods for the synthesis of other 1,3-diacylglycerols and can be specifically applied to this compound.[5][6][7]

Materials:

-

Glycerol (≥99% purity)

-

Eicosenoic acid (specify isomer, e.g., 11(Z)-eicosenoic acid)

-

Immobilized 1,3-specific lipase (B570770) (e.g., Lipozyme RM IM)

-

Solvent (optional, for solvent-based synthesis) or solvent-free system

-

Vacuum pump

-

Reaction vessel with temperature control and stirring

Procedure:

-

Reactant Preparation: Combine glycerol and eicosenoic acid in a molar ratio of 1:2 in the reaction vessel.

-

Enzyme Addition: Add the immobilized lipase, typically at a concentration of 5-10% (w/w) of the total reactants.

-

Reaction Conditions:

-

Temperature: Maintain the reaction temperature at a level that ensures the reactants are in a liquid state and is optimal for the lipase activity (e.g., 50-70°C).

-

Stirring: Continuously stir the mixture to ensure proper mixing.

-

Vacuum: Apply a vacuum to the system to remove water produced during the esterification, which drives the reaction towards product formation.

-

-

Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing the composition using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Enzyme Removal: Upon completion, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can often be reused for subsequent batches.

-

Purification: The crude product will contain a mixture of this compound, unreacted starting materials, and byproducts such as monoacylglycerols and triacylglycerols. Purification can be achieved through:

-

Molecular Distillation: To remove free fatty acids.

-

Crystallization: At low temperatures to selectively crystallize the 1,3-diacylglycerol.

-

Column Chromatography: Using silica (B1680970) gel to separate the different acylglycerols.

-

Analytical Characterization

The purity and structure of synthesized this compound can be confirmed using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a powerful method for separating and quantifying diacylglycerol isomers.[8][9][10][11]

Typical HPLC Method:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of a non-polar solvent (e.g., acetonitrile) and a slightly more polar solvent (e.g., isopropanol).

-

Detection: Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) for universal lipid detection, or Mass Spectrometry (MS) for structural confirmation.[9][10]

-

Elution Order: In reversed-phase HPLC, 1,3-diacylglycerols typically elute before their corresponding 1,2-isomers.[8]

| Compound | Retention Time (Relative) |

| 1,3-Dioleoyl-glycerol | t1 |

| 1,2-Dioleoyl-glycerol | t2 (>t1) |

| 1,3-Dipalmitoyl-glycerol | t3 |

| 1,2-Dipalmitoyl-glycerol | t4 (>t3) |

Note: This table illustrates the general elution pattern of diacylglycerol isomers in reversed-phase HPLC.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with HPLC (LC-MS), is invaluable for the structural elucidation of diacylglycerols.[12][13][14] Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are commonly used ionization techniques. Fragmentation patterns in MS/MS can help to identify the fatty acid composition and their positions on the glycerol backbone.

Biological Significance and Signaling Pathways

Diacylglycerols are well-established second messengers in cellular signaling. Their primary role is the activation of protein kinase C (PKC) isoforms, which regulate a vast array of cellular processes, including cell proliferation, differentiation, and apoptosis.

Protein Kinase C (PKC) Activation

The activation of PKC by diacylglycerols is dependent on the specific PKC isoform and the molecular species of the diacylglycerol.[15][16] Unsaturated diacylglycerols are generally more potent activators of PKC than their saturated counterparts.[17] The presence of long, polyunsaturated fatty acyl chains can enhance the activation of certain PKC isoforms.[15][16] While specific studies on this compound are lacking, it is plausible that as a long-chain mono-unsaturated diacylglycerol, it can effectively activate PKC. It is important to note that 1,2-diacylglycerols are the primary physiological activators of PKC, while 1,3-diacylglycerols are generally less effective.[17]

References

- 1. caymanchem.com [caymanchem.com]

- 2. 1,3-DIOLEIN | 2465-32-9 [chemicalbook.com]

- 3. 2465-32-9 CAS MSDS (1,3-DIOLEIN) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Diacylglycerol partitioning and mixing in detergent micelles: relevance to enzyme kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. hplc.eu [hplc.eu]

- 10. tools.thermofisher.com [tools.thermofisher.com]

- 11. Characterization of triacylglycerol and diacylglycerol composition of plant oils using high-performance liquid chromatography-atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A mass spectrometric method for measuring glycerol levels and enrichments in plasma using 13C and 2H stable isotopic tracers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. aocs.org [aocs.org]

- 15. Activation of conventional and novel protein kinase C isozymes by different diacylglycerol molecular species - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Activation of conventional and novel protein kinase C isozymes by different diacylglycerol molecular species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. portlandpress.com [portlandpress.com]

The Endogenous Function of 1,3-Diacylglycerols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct scientific literature detailing the specific endogenous functions of 1,3-dieicosenoyl glycerol (B35011) is scarce. This guide provides a comprehensive overview of the known roles of 1,3-diacylglycerols (1,3-DAGs) as a class of molecules, supported by experimental protocols for their synthesis and analysis. The information presented herein is intended to serve as a foundational resource for researchers investigating the potential biological significance of specific 1,3-DAGs such as 1,3-dieicosenoyl glycerol.

Introduction to 1,3-Diacylglycerols

Diacylglycerols (DAGs) are glycerolipids consisting of a glycerol backbone with two fatty acid chains attached via ester bonds. They exist as stereoisomers, with the most common being 1,2-diacylglycerols and 1,3-diacylglycerols, which differ in the attachment points of the fatty acyl chains. While 1,2-DAGs are well-established as critical second messengers in cellular signaling, 1,3-DAGs are primarily recognized as intermediates in lipid metabolism.[1][2]

This guide focuses on the endogenous context of 1,3-diacylglycerols, with a specific mention of this compound, and provides detailed methodologies relevant to their study.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Formal Name | (11Z,11'Z)-11-eicosenoic acid, 2-hydroxy-1,3-propanediyl ester | [3] |

| CAS Number | 128230-18-2 | [3] |

| Molecular Formula | C43H80O5 | [3] |

| Formula Weight | 677.1 | [3] |

| Purity | ≥98% | [3] |

| Formulation | A solution in ethanol | [3] |

| Solubility | DMF: 10 mg/ml; Ethanol: 10 mg/ml; Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/ml | [3] |

| Storage | -20°C | [3] |

| Stability | ≥ 2 years | [3] |

Endogenous Role of 1,3-Diacylglycerols: Metabolism over Signaling

The primary functional distinction between 1,2-DAGs and 1,3-DAGs lies in their capacity to activate Protein Kinase C (PKC), a crucial family of enzymes in signal transduction.[1] 1,2-Diacylglycerols, generated at the plasma membrane, are potent activators of PKC.[4][5][6] In contrast, 1,3-diacylglycerols are not considered physiological activators of PKC and are mainly involved in the metabolic pathways of triacylglycerol (TAG) synthesis and breakdown.[1]

The metabolic context of 1,3-DAGs is illustrated in the following diagram:

Experimental Protocols

Enzymatic Synthesis of 1,3-Diacylglycerols

The synthesis of 1,3-DAGs can be efficiently achieved through the enzymatic esterification of glycerol with fatty acids in a solvent-free system. This method offers high yields and purity.[7][8][9]

Materials:

-

Glycerol (≥99% purity)

-

Fatty acid (e.g., lauric acid as a model)

-

Immobilized lipase (B570770) (e.g., Lipozyme RM IM or Novozym 435)

-

50 mL pear-shaped flask

-

Water bath

-

Vacuum pump

Protocol:

-

Combine 10 mmol of glycerol and 20 mmol of the desired fatty acid in a 50 mL pear-shaped flask.[7]

-

Add 5 wt% of immobilized lipase based on the total weight of the reactants.[7]

-

Incubate the reaction mixture in a water bath at a controlled temperature (e.g., 50°C for lauric acid).[7]

-

Apply a vacuum (e.g., 4 mm Hg) throughout the reaction to remove water and drive the equilibrium towards esterification.[7]

-

Monitor the reaction progress by taking aliquots at time intervals and analyzing the lipid profile.

-

Upon completion, the lipase can be recovered by filtration for potential reuse.[7]

-

The resulting 1,3-DAG can be purified, for example, by molecular distillation.

Analysis of Diacylglycerols

The accurate quantification and identification of DAG isomers are crucial for understanding their biological roles. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly employed techniques.[10][11]

4.2.1. HPLC Analysis of Diacylglycerols

Protocol Outline:

-

Lipid Extraction: Extract total lipids from the biological sample using a suitable solvent system (e.g., chloroform/methanol).

-

Derivatization (Optional but Recommended): To stabilize the DAGs and improve detection, derivatize the free hydroxyl group.

-

Chromatographic Separation:

-

Quantification: Use an external or internal standard curve with a known amount of a specific DAG standard for quantification.

4.2.2. GC-MS Analysis of Diacylglycerols

Protocol Outline:

-

Isolation: Isolate the DAG fraction from the total lipid extract, often by thin-layer chromatography (TLC) or solid-phase extraction.

-

Silylation: Derivatize the DAGs to form trimethylsilyl (B98337) (TMS) ethers to increase their volatility for GC analysis.[10]

-

Gas Chromatography:

-

Column: A non-polar capillary column.

-

Temperature Program: A programmed temperature gradient to separate the different DAG species based on their fatty acid composition.

-

-

Mass Spectrometry:

-

Ionization: Electron ionization (EI) is typically used.

-

Analysis: The fragmentation patterns of the TMS-derivatized DAGs can be used to identify the fatty acid constituents and their positions.

-

Signaling Pathways: The Contrast with 1,2-Diacylglycerols

To fully appreciate the distinct role of 1,3-DAGs, it is essential to understand the well-characterized signaling pathway of 1,2-DAGs.

Conclusion and Future Directions

While this compound remains a sparsely studied molecule, the broader understanding of 1,3-diacylglycerols places them primarily within the realm of lipid metabolism rather than signal transduction. Their role as intermediates in the synthesis and catabolism of triacylglycerols is well-established.

Future research is warranted to investigate whether specific long-chain 1,3-DAGs, such as this compound, possess unique biological activities that extend beyond their metabolic functions. The development of specific molecular probes and advanced lipidomic techniques will be instrumental in elucidating the potential nuanced roles of these molecules in health and disease. The experimental protocols detailed in this guide provide a solid foundation for researchers embarking on such investigations.

References

- 1. benchchem.com [benchchem.com]

- 2. Diacylglycerol Kinases and Its Role in Lipid Metabolism and Related Diseases | MDPI [mdpi.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Association of diacylglycerol kinase ζ with protein kinase C α: spatial regulation of diacylglycerol signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Solvent-free enzymatic synthesis of 1, 3-diacylglycerols by direct esterification of glycerol with saturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Diacylglycerols-Analysis | Cyberlipid [cyberlipid.gerli.com]

- 11. Diacylglycerol: Structure, Functions, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 12. researchgate.net [researchgate.net]

The Enzymatic Route to 1,3-Dieicosenoyl Glycerol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-dieicosenoyl glycerol (B35011) is a specific diacylglycerol (DAG) molecule containing two eicosenoic acid chains esterified to the sn-1 and sn-3 positions of a glycerol backbone. While the de novo biosynthesis of triacylglycerols (TAGs) in most organisms proceeds via the Kennedy pathway, this pathway primarily generates sn-1,2-diacylglycerols as intermediates. The synthesis of sn-1,3-diacylglycerols, such as 1,3-dieicosenoyl glycerol, is predominantly achieved through enzymatic catalysis, utilizing lipases with sn-1,3 regiospecificity. This technical guide provides an in-depth overview of the lipase-catalyzed biosynthesis of this compound, including quantitative data from related syntheses and detailed experimental protocols.

Biosynthesis Pathway

The primary route for synthesizing this compound is through the direct enzymatic esterification of glycerol with eicosenoic acid. This reaction is catalyzed by sn-1,3-specific lipases, such as those from Rhizomucor miehei and Candida antarctica. These enzymes selectively acylate the primary hydroxyl groups of glycerol, yielding the desired 1,3-diacylglycerol.

The pathway involves two main steps:

-

Monoacylglycerol Formation: The lipase (B570770) catalyzes the esterification of one molecule of eicosenoic acid to either the sn-1 or sn-3 position of glycerol, forming mono-eicosenoyl glycerol.

-

Diacylglycerol Formation: A second molecule of eicosenoic acid is then esterified to the remaining primary hydroxyl group (sn-1 or sn-3) to produce this compound.

Acyl migration, the intramolecular transfer of an acyl group, can lead to the formation of the undesired 1,2-diacylglycerol isomer and subsequently triacylglycerol. Reaction conditions are therefore optimized to favor the formation of the 1,3-diacyl-glycerol and minimize acyl migration.

Below is a diagram illustrating the lipase-catalyzed synthesis of this compound.

Caption: Lipase-catalyzed synthesis of this compound.

Quantitative Data

| 1,3-Diacylglycerol | Lipase | Fatty Acid | Molar Ratio (FA:Glycerol) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 1,3-Dilaurin | Lipozyme RM IM | Lauric Acid | 2:1 | 50 | 3 | 80.3 | [1][2] |

| 1,3-Dicaprylin | Lipozyme RM IM | Caprylic Acid | 2:1 | 25 | 12 | 84.6 | [2] |

| 1,3-Dicaprin | Lipozyme RM IM | Capric Acid | 2:1 | 35 | 12 | 84.4 | [2] |

| 1,3-Dipalmitin | Novozym 435 | Palmitic Acid | 2:1 | 73 | 6 | ~30 | [3] |

| 1,3-Distearin | Novozym 435 | Stearic Acid | 1:1 | 75 | 6 | ~20 | [3] |

| 1,3-Diolein | Lipozyme RM IM | Oleic Acid | 2:1 | 45 | 12 | 61.1 | [2] |

| 1,3-Dilinolein | Lipozyme RM IM | Linoleic Acid | 2:1 | 45 | 12 | 74.3 | [2] |

| 1,3-Dieicosapentaenoin | Lipozyme RM IM | Eicosapentaenoic Acid | 2:1 | 45 | 12 | 71.7 | [2] |

Experimental Protocols

The following is a generalized protocol for the solvent-free enzymatic synthesis of this compound based on methods reported for other long-chain fatty acids[1][2][3].

1. Materials

-

Glycerol (high purity, >99%)

-

Eicosenoic acid (high purity)

-

Immobilized sn-1,3-specific lipase (e.g., Lipozyme® RM IM from Rhizomucor miehei or Novozym® 435 from Candida antarctica)

-

Molecular sieves (4Å) or a vacuum system for water removal

-

Reaction vessel (e.g., a round-bottom flask)

-

Magnetic stirrer and heating mantle or water bath

-

Solvents for purification (e.g., hexane, diethyl ether, ethanol)

-

Silica (B1680970) gel for column chromatography

2. Reaction Setup

The following diagram outlines the general workflow for the synthesis and purification of this compound.

Caption: Experimental workflow for this compound synthesis.

3. Detailed Procedure

-

Reactant Preparation: In a clean, dry reaction vessel, combine glycerol and eicosenoic acid in a 1:2 molar ratio.

-

Enzyme Addition: Add the immobilized lipase. The amount of lipase typically ranges from 5-10% (w/w) of the total reactants[1].

-

Reaction Conditions:

-

Heat the mixture to the optimal temperature for the chosen lipase (e.g., 45-60°C).

-

Stir the reaction mixture continuously to ensure proper mixing.

-

To drive the reaction towards product formation, remove the water produced during esterification. This can be achieved by applying a vacuum or by adding activated molecular sieves to the reaction mixture.

-

-

Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the relative amounts of reactants, monoacylglycerols, diacylglycerols, and triacylglycerols.

-

Reaction Termination and Enzyme Recovery: Once the desired conversion is achieved, stop the reaction by cooling the mixture to room temperature. If using an immobilized enzyme, it can be recovered by filtration for potential reuse.

-

Purification: The crude product mixture will contain unreacted substrates, monoacylglycerols, and potentially some triacylglycerols in addition to the desired 1,3-diacylglycerol. Purify the this compound using silica gel column chromatography. A typical solvent system for elution would be a gradient of diethyl ether in hexane.

-

Analysis: Confirm the purity and identity of the final product using analytical techniques such as TLC, GC, and Nuclear Magnetic Resonance (NMR) spectroscopy.

Conclusion

The biosynthesis of this compound is effectively achieved through the use of sn-1,3-specific lipases. By carefully controlling reaction parameters such as temperature, substrate molar ratio, and water removal, high yields of the desired diacylglycerol can be obtained. While specific kinetic data for eicosenoic acid with these lipases requires further investigation, the provided protocols and data for analogous fatty acids offer a solid foundation for researchers and drug development professionals working with this and similar molecules. The enzymatic approach presents a green and efficient alternative to chemical synthesis, allowing for the production of high-purity 1,3-diacylglycerols for various applications.

References

- 1. Lipase specificity towards eicosapentaenoic acid and docosahexaenoic acid depends on substrate structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lib3.dss.go.th [lib3.dss.go.th]

- 3. Enzymatic Esterification of Functional Lipids for Specialty Fats: 1,3-Dipalmitoylglycerol and 1,3-Distearoylglycerol [mdpi.com]

Unveiling the Natural Reserves of 1,3-Dieicosenoyl Glycerol: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the natural sources of 1,3-dieicosenoyl glycerol (B35011), a diacylglycerol of significant interest to researchers, scientists, and drug development professionals. While direct quantification of this specific molecule in natural matrices is not widely documented, this paper identifies promising plant and insect sources rich in its constituent fatty acid, 11-eicosenoic acid. Furthermore, it details the advanced analytical methodologies required for the extraction, separation, and quantification of diacylglycerol isomers, and presents a conceptual framework for its biosynthesis.

Potential Natural Sources of 1,3-Dieicosenoyl Glycerol

The presence of this compound in a natural source is contingent on the availability of its precursor, 11-eicosenoic acid. Extensive literature review has identified several organisms that produce significant quantities of this C20:1 fatty acid, making them prime candidates for containing this compound.

Plant-Based Sources

Seed oils from certain members of the Sapindaceae family have been identified as exceptionally rich in 11-eicosenoic acid.

-

Koelreuteria paniculata (Golden Rain Tree): The seed oil of this tree is a prominent source, with studies reporting that 11-eicosenoic acid can constitute a significant portion of the total fatty acids.[1][2][3][4]

-

Cardiospermum halicacabum (Balloon Vine): The seed oil of this climbing plant is another notable source, containing a high percentage of 11-eicosenoic acid.[5][6][7][8]

Insect-Based Sources

Certain insects have been found to contain 11-eicosenoic acid as a component of their lipids, suggesting they may also be a source of this compound.

-

Galleria mellonella (Greater Wax Moth): The larvae and adults of this moth have been shown to contain eicosenoic acid in their cuticular lipids.[9][10][11]

-

Protaetia brevitarsis (White-spotted Flower Chafer): The larvae of this beetle are another potential source, with analyses revealing the presence of eicosenoic acid in their fatty acid profile.[12][13][14][15]

Quantitative Data on Eicosenoic Acid Content

The following table summarizes the reported concentrations of eicosenoic acid in the identified potential natural sources. It is important to note that these values represent the percentage of eicosenoic acid within the total fatty acid profile and not the direct concentration of this compound.

| Natural Source | Organism | Tissue/Part | Eicosenoic Acid (% of Total Fatty Acids) | Reference(s) |

| Plant | Koelreuteria paniculata | Seed Oil | 43.0 - 46.5 | [2][3] |

| Plant | Cardiospermum halicacabum | Seed Oil | 42 | [5][6] |

| Insect | Galleria mellonella | Adult Cuticle | Present | [9] |

| Insect | Galleria mellonella | Larvae Cuticle (reared on beeswax) | Present | [10] |

| Insect | Protaetia brevitarsis | Larvae | Present | [12][15] |

Experimental Protocols for Diacylglycerol Analysis

The precise identification and quantification of this compound require sophisticated analytical techniques capable of separating and detecting diacylglycerol (DAG) isomers. The following protocols are based on established methodologies for the analysis of DAGs in complex lipid mixtures.[16][17][18][19][20][21]

Lipid Extraction

Objective: To efficiently extract total lipids from the source material while minimizing degradation.

Methodology (Modified Folch Method):

-

Homogenize a known weight of the sample (e.g., ground seeds, insect larvae) in a chloroform (B151607):methanol (2:1, v/v) solution.

-

Agitate the mixture thoroughly for at least 20 minutes at room temperature.

-

Add 0.2 volumes of a 0.9% NaCl solution to the mixture to induce phase separation.

-

Centrifuge the sample to facilitate the separation of the chloroform (lower) and aqueous (upper) phases.

-

Carefully collect the lower chloroform phase containing the lipids.

-

Evaporate the solvent under a stream of nitrogen to obtain the total lipid extract.

-

Store the extract at -20°C or below under a nitrogen atmosphere to prevent oxidation.

Diacylglycerol Isomer Separation and Quantification by LC-MS/MS

Objective: To separate 1,2- and 1,3-diacylglycerol isomers and quantify the specific molecular species, including this compound.

Methodology:

-

Derivatization (Optional but Recommended for Improved Ionization): To enhance the ionization efficiency and chromatographic separation of DAGs, derivatization of the free hydroxyl group can be performed. A common reagent is 3,5-dinitrophenyl isocyanate (DNPI).

-

Chromatographic Separation:

-

Column: A reversed-phase C30 column is often suitable for the separation of DAG isomers.

-

Mobile Phase: A gradient elution using a mixture of solvents such as acetonitrile, isopropanol, and water with an additive like ammonium (B1175870) formate (B1220265) is typically employed. The exact gradient program should be optimized for the specific separation.

-

Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is the preferred mode for quantitative analysis. This involves selecting a specific precursor ion (the [M+NH4]+ adduct of the DAG) and a specific product ion generated through collision-induced dissociation (CID). For this compound, the precursor ion would be m/z 695.6 (C43H80O5 + NH4+).

-

Fragmentation: The key to distinguishing between 1,2- and 1,3-DAG isomers lies in their fragmentation patterns. The neutral loss of a fatty acyl chain from the sn-2 position is generally less favored than from the sn-1 or sn-3 positions. This difference in fragmentation intensity can be used to identify the isomers.

-

Quantification: Quantification is achieved by comparing the peak area of the target analyte (this compound) to that of an appropriate internal standard (e.g., a deuterated or odd-chain 1,3-DAG) of known concentration.

-

Signaling Pathways and Experimental Workflows

Biosynthesis of Diacylglycerols in Plants

The primary pathway for the de novo synthesis of diacylglycerols in plants is the Kennedy pathway. This pathway provides the glycerol backbone and the initial fatty acyl chains for the formation of DAGs.

Caption: De novo diacylglycerol biosynthesis via the Kennedy pathway in plants.

Experimental Workflow for Diacylglycerol Analysis

The following diagram illustrates a typical workflow for the extraction and analysis of diacylglycerols from a natural source.

Caption: Workflow for the extraction and analysis of diacylglycerols.

References

- 1. researchgate.net [researchgate.net]

- 2. Koelreuteria paniculata Seed Oil—A Rich Natural Source of Unsaturated Fatty Acids and Phytocompounds with DNA Protective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemotyping of Koelreuteria paniculata Seed Cake with Bioactive and Feed Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. researchgate.net [researchgate.net]

- 7. ijmedrev.com [ijmedrev.com]

- 8. scispace.com [scispace.com]

- 9. Cuticular fatty acids of Galleria mellonella (Lepidoptera) inhibit fungal enzymatic activities of pathogenic Conidiobolus coronatus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Diet influences the bacterial and free fatty acid profiles of the cuticle of Galleria mellonella larvae - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Fatty Acid Composition and Volatile Constituents of Protaetia brevitarsis Larvae - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Fatty Acid Composition and Volatile Constituents of Protaetia brevitarsis Larvae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Analysis of Diacylglycerol Molecular Species in Cellular Lipid Extracts by Normal-Phase LC-Electrospray Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. HPLC-MS/MS Methods for Diacylglycerol and Sphingolipid Molecular Species in Skeletal Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Characterization of diacylglycerol isomers in edible oils using gas chromatography-ion trap electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Analysis of 1,2(2,3)- and 1,3-positional isomers of diacylglycerols from vegetable oils by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Frontiers | Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS [frontiersin.org]

The Enigmatic Role of 1,3-Dieicosenoyl Glycerol in Cell Signaling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,3-Dieicosenoyl glycerol (B35011), a diacylglycerol (DAG) molecule featuring two eicosenoic acid chains at the sn-1 and sn-3 positions, occupies a space of significant interest and ambiguity in the landscape of cellular signaling. While the structurally similar sn-1,2-diacylglycerols are well-established as potent second messengers that activate a cascade of signaling events, the role of their 1,3-isomers is far more nuanced. This technical guide provides a comprehensive overview of the current understanding of 1,3-dieicosenoyl glycerol's involvement in cell signaling, focusing on its indirect mechanisms of action, the signaling potential of its metabolic derivatives, and the experimental methodologies required for its study. It is imperative for researchers and drug development professionals to recognize that this compound is not a direct signaling molecule in the canonical sense. Instead, its biological significance likely arises from its metabolic conversion into signaling-competent molecules.

The Dichotomy of Diacylglycerol Isomers in Cellular Signaling

Diacylglycerols are pivotal players in a multitude of cellular processes. However, their biological activity is exquisitely dependent on their stereochemistry. The sn-1,2 and sn-1,3 isomers of DAG exhibit fundamentally different roles in cell signaling.

sn-1,2-Diacylglycerols: The Canonical Second Messengers

Generated at the plasma membrane through the hydrolysis of phospholipids (B1166683) like phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), sn-1,2-DAGs are central to signal transduction.[1][2] Their specific spatial arrangement allows them to bind to and activate a host of downstream effector proteins, most notably Protein Kinase C (PKC) isoforms.[1][3] This activation is a critical step in pathways regulating cell proliferation, differentiation, apoptosis, and numerous other physiological responses.

sn-1,3-Diacylglycerols: Metabolically Significant but Signaling-Inert

In stark contrast, 1,3-diacylglycerols, including this compound, are not physiological activators of PKC.[1] Their primary role is as intermediates in the synthesis and catabolism of triacylglycerols (TAGs), the main form of energy storage in cells.[1][4] Due to their inability to induce the conformational changes required for PKC activation, they do not directly participate in the same signal transduction pathways as their sn-1,2 counterparts.

Quantitative Comparison of PKC Activation by DAG Isomers

Quantitative data on the direct interaction of 1,3-DAGs with signaling proteins is limited due to their established inactivity. However, comparative studies consistently demonstrate the necessity of the sn-1,2 configuration for PKC activation.

| Diacylglycerol Isomer | Target Protein | Effect | Quantitative Data (Example) |

| sn-1,2-Diacylglycerol | Protein Kinase C (PKC) | Potent Activator | Various studies show significant activation at low micromolar concentrations. |

| sn-1,3-Diacylglycerol | Protein Kinase C (PKC) | Inactive | No significant activation observed at physiological concentrations. |

Indirect Signaling Potential of this compound

While not a direct signaling molecule, this compound can influence cellular signaling through two primary indirect mechanisms:

-

Metabolic Conversion to the Active sn-1,2 Isomer: The conversion of 1,3-DAG to the signaling-competent sn-1,2-DAG is a potential, though not fully elucidated, pathway for indirect signaling. This is not a direct isomerization but is thought to occur via the monoacylglycerol (MAG) pathway.

-

Hydrolysis and Release of Eicosenoic Acid: The fatty acid components of this compound, specifically 11Z-eicosenoic acid, can be released through the action of lipases and subsequently act as signaling molecules themselves or be converted into other bioactive lipids.

The Monoacylglycerol Acyltransferase (MGAT) Pathway

The conversion of a 1,3-DAG to a signaling-active sn-1,2-DAG is not a simple isomerization. It can be conceptualized as a multi-step process. First, a lipase (B570770) would hydrolyze one of the fatty acids from the 1,3-DAG, yielding a monoacylglycerol (MAG). This MAG can then be re-acylated by a monoacylglycerol acyltransferase (MGAT) to form a diacylglycerol. Depending on the specific MGAT and the available fatty acyl-CoA, this could result in the formation of an sn-1,2-DAG.[2][5]

Figure 1: Potential conversion of 1,3-DAG to sn-1,2-DAG via the MGAT pathway.

Eicosenoic Acid: A Signaling Moiety

The hydrolysis of this compound releases 11Z-eicosenoic acid, a 20-carbon monounsaturated omega-9 fatty acid.[6][7][8] While research into the specific signaling roles of 11Z-eicosenoic acid is ongoing, fatty acids in general are known to act as signaling molecules through several mechanisms:

-

G-Protein Coupled Receptor (GPCR) Activation: Various fatty acids can bind to and activate specific GPCRs, initiating intracellular signaling cascades.[9]

-

Precursors to Eicosanoids: 20-carbon fatty acids are the precursors for the synthesis of eicosanoids, a large family of potent signaling molecules that includes prostaglandins, leukotrienes, and thromboxanes.[10][11][12] These molecules are involved in a wide range of physiological and pathological processes, including inflammation, immunity, and cardiovascular function.

The potential for 11Z-eicosenoic acid to be metabolized into novel eicosanoids presents an exciting avenue for future research.

Figure 2: Potential signaling pathways of 11Z-eicosenoic acid.

Experimental Protocols for the Study of this compound and its Metabolites

Investigating the nuanced role of this compound requires a multi-faceted experimental approach. Below are detailed methodologies for key experiments.

Lipidomics Analysis of Diacylglycerol Isomers and Eicosenoids

Objective: To identify and quantify the different isomers of diacylglycerol and the potential eicosanoid products derived from eicosenoic acid in biological samples.

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Sample Preparation and Lipid Extraction:

-

Flash-freeze biological samples (cells or tissues) in liquid nitrogen to halt enzymatic activity.

-

Perform lipid extraction using a modified Bligh-Dyer or Folch method.[5][13]

-

For eicosanoid analysis, solid-phase extraction (SPE) is often employed to enrich for these low-abundance lipids.[14][15]

-

Incorporate internal standards for each lipid class to be quantified to correct for extraction efficiency and instrument variability.

-

-

Chromatographic Separation:

-

Utilize a reversed-phase C18 or C8 column for separation of DAG isomers and eicosanoids.

-

Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small percentage of acetonitrile (B52724) and acetic acid) and an organic component (e.g., acetonitrile/isopropanol).[13]

-

-

Mass Spectrometry Analysis:

-

Use a triple quadrupole or high-resolution mass spectrometer operating in either positive or negative ion mode, depending on the target analytes.

-

For DAGs, use precursor ion or neutral loss scanning to identify the fatty acyl composition.

-

For eicosanoids, use Multiple Reaction Monitoring (MRM) for targeted quantification of known eicosanoids.

-

Figure 3: General workflow for lipidomics analysis.

In Vitro PKC Activation Assay

Objective: To quantitatively compare the ability of sn-1,2- and 1,3-diacylglycerol isomers to activate PKC.

Methodology:

-

Reagents:

-

Purified, recombinant PKC isoform of interest.

-

Lipid vesicles composed of phosphatidylcholine (PC) and phosphatidylserine (B164497) (PS).

-

sn-1,2- and 1,3-diacylglycerol isomers to be tested.

-

PKC substrate (e.g., a synthetic peptide).

-

[γ-³²P]ATP.

-

-

Procedure:

-

Prepare lipid vesicles containing PC, PS, and the desired concentration of the DAG isomer by sonication or extrusion.

-

Initiate the kinase reaction by adding purified PKC, the substrate peptide, [γ-³²P]ATP, and Ca²⁺ (for conventional PKC isoforms) to the lipid vesicle suspension.

-

Incubate the reaction at 30°C for a defined period.

-

Stop the reaction and spot the mixture onto phosphocellulose paper.

-

Wash the paper to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

GPCR Activation Assays for Eicosenoic Acid

Objective: To determine if 11Z-eicosenoic acid can activate specific GPCRs.

Methodology: Calcium Mobilization or cAMP Assay

-

Cell Culture:

-

Use a cell line stably expressing the candidate GPCR.

-

For calcium mobilization assays, load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

-

Assay Procedure:

-

Treat the cells with varying concentrations of 11Z-eicosenoic acid.

-

For Calcium Mobilization: Measure the change in intracellular calcium concentration using a fluorescence plate reader or microscope. An increase in fluorescence indicates GPCR activation via the Gq pathway.

-

For cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available ELISA or HTRF assay kit. A decrease in cAMP suggests activation of a Gi-coupled receptor, while an increase suggests activation of a Gs-coupled receptor.

-

Future Directions and Implications for Drug Development

The study of this compound and its metabolic products is a burgeoning field with significant potential for therapeutic intervention. Key areas for future research include:

-

Elucidation of the 1,3-DAG to 1,2-DAG conversion pathway: Identifying the specific enzymes and regulatory mechanisms involved in this conversion could unveil novel drug targets.

-

Identification of specific GPCRs for 11Z-eicosenoic acid: Characterizing the receptors that bind to this fatty acid and their downstream signaling pathways is crucial.

-

Investigation of novel eicosanoids derived from 11Z-eicosenoic acid: The discovery of new bioactive lipids could open up new avenues for treating inflammatory and other diseases.

For drug development professionals, a deeper understanding of these pathways could lead to the development of novel therapeutics that modulate these signaling events. For example, inhibitors of the enzymes that convert 1,3-DAG to 1,2-DAG could be explored for conditions where PKC overactivation is a contributing factor. Conversely, stable analogs of eicosenoic acid or its eicosanoid metabolites could be developed as agonists or antagonists for specific GPCRs.

Conclusion

This compound itself is not a direct participant in canonical cell signaling pathways. Its significance lies in its potential to be metabolized into signaling-competent molecules, namely the sn-1,2 isomer of diacylglycerol and the free fatty acid, 11Z-eicosenoic acid. The latter holds particular promise as a potential signaling molecule, either through direct interaction with GPCRs or as a precursor to a new class of eicosanoids. The experimental protocols outlined in this guide provide a framework for researchers to further unravel the intricate roles of this enigmatic lipid and its derivatives in cellular communication, paving the way for new discoveries and therapeutic strategies.

References

- 1. benchchem.com [benchchem.com]

- 2. DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A review of non-prostanoid, eicosanoid receptors: expression, characterization, regulation, and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High-Throughput Lipidomic Analysis of Fatty Acid Derived Eicosanoids and N-Acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cis-11-Eicosenoic acid | C20H38O2 | CID 5282768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Human Metabolome Database: Showing metabocard for 11Z-Eicosenoic acid (HMDB0002231) [hmdb.ca]

- 8. 11-Eicosenoic acid - Wikipedia [en.wikipedia.org]

- 9. Metabolite G-protein coupled receptor signaling: Potential regulation of eicosanoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Eicosanoids: Biosynthesis, Metabolism, Disease Implications and Analytical Method - Creative Proteomics [creative-proteomics.com]

- 11. biologydiscussion.com [biologydiscussion.com]

- 12. Eicosanoid - Wikipedia [en.wikipedia.org]

- 13. lipidmaps.org [lipidmaps.org]

- 14. Metabolomics-Lipidomics of Eicosanoids and Docosanoids Generated By Phagocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. caymanchem.com [caymanchem.com]

An In-depth Technical Guide on the Physical and Chemical Properties of 1,3-Dieicosenoyl Glycerol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dieicosenoyl glycerol (B35011) is a diacylglycerol (DAG) that contains two 11Z-eicosenoic acid molecules esterified to the sn-1 and sn-3 positions of a glycerol backbone.[1] As a member of the diacylglycerol family, it is an important lipid molecule with potential roles in cellular signaling and metabolism. Understanding its physical and chemical properties is crucial for its application in research and drug development. This guide provides a comprehensive overview of the known properties of 1,3-dieicosenoyl glycerol, detailed experimental protocols for its analysis, and insights into its potential biological significance.

Physical and Chemical Properties

Data Presentation

| Property | Value | Source/Method |

| IUPAC Name | (11Z,11'Z)-11-eicosenoic acid, 2-hydroxy-1,3-propanediyl ester | [1] |

| Synonyms | 20:1/20:1-DG, DG(20:1/0:0/20:1), 11(Z)-Dieicosenoin, cis-11-Dieicosenoin, di-cis-11-Eicosenoyl-glycerol | [1] |

| CAS Number | 128230-18-2 | [1] |

| Molecular Formula | C₄₃H₈₀O₅ | [1] |

| Molecular Weight | 677.1 g/mol | [1] |

| Appearance | Likely a waxy solid or viscous oil at room temperature. | Inferred from similar long-chain diacylglycerols. |

| Melting Point | Not experimentally determined. Estimated to be in the range of 40-60 °C. | Based on the melting points of similar long-chain saturated and monounsaturated diacylglycerols. |

| Boiling Point | Decomposes at high temperatures before boiling. | General property of large lipid molecules. |

| Solubility | - DMF: ~10 mg/mL- Ethanol: ~10 mg/mL- Ethanol:PBS (pH 7.2) (1:1): ~0.5 mg/mL- Chloroform (B151607): Expected to be soluble.- Water: Insoluble. | [1] |

| Purity | ≥98% (commercially available) | [1] |

| Storage | -20°C | [1] |

| Stability | ≥ 2 years (at -20°C) | [1] |

Chemical Reactivity

This compound exhibits reactivity typical of esters and compounds with carbon-carbon double bonds.

-

Hydrolysis: The ester linkages can be hydrolyzed under acidic, basic, or enzymatic conditions to yield glycerol and two molecules of 11Z-eicosenoic acid. Lipases, for instance, can catalyze this reaction in biological systems.

-

Oxidation: The two cis double bonds in the eicosenoyl chains are susceptible to oxidation. This can occur via autoxidation in the presence of air or through enzymatic processes. Oxidation can lead to the formation of various byproducts, including aldehydes, ketones, and shorter-chain fatty acids, which may alter the molecule's biological activity and physical properties.

-

Esterification: The free hydroxyl group at the sn-2 position of the glycerol backbone can be esterified with another fatty acid to form a triacylglycerol. This reaction can be carried out chemically or enzymatically.

-

Hydrogenation: The double bonds in the acyl chains can be reduced to single bonds through catalytic hydrogenation, which would convert this compound into 1,3-diarachidoyl glycerol.

Experimental Protocols

Detailed methodologies for the characterization of this compound are provided below. These protocols are based on standard techniques for lipid analysis.

Protocol 1: Determination of Melting Point by Capillary Method

This protocol describes the determination of the melting point range of a solid lipid using a capillary melting point apparatus.[2][3]

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

-

Mortar and pestle (if sample is a solid)

-

Spatula

Procedure:

-

Sample Preparation: If the sample is a solid, finely powder a small amount using a mortar and pestle. This ensures uniform heat distribution.[2]

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the material. Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid determination by heating at a rate of 10-20 °C per minute to get a rough estimate.

-

Accurate Determination: For an accurate measurement, start heating at a rate of approximately 3°C per minute until the temperature is about 5°C below the expected melting point. Then, reduce the heating rate to 1°C per minute.[3]

-

Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range).

-

Replicate Measurements: Repeat the procedure at least two more times with fresh samples and new capillary tubes to ensure the reproducibility of the results.

Protocol 2: Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for assessing the purity of this compound using normal-phase HPLC with an evaporative light scattering detector (ELSD) or a UV detector at a low wavelength.

Materials:

-

This compound sample

-

HPLC-grade solvents (e.g., n-hexane, 2-propanol, acetonitrile)

-

HPLC system with a pump, injector, column oven, and detector (ELSD or UV)

-

Normal-phase silica (B1680970) column (e.g., 250 x 4.6 mm, 5 µm particle size)

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation: Accurately weigh and dissolve a known amount of this compound in the mobile phase or a suitable solvent (e.g., hexane/2-propanol mixture) to a final concentration of approximately 1 mg/mL.

-

HPLC System Preparation:

-

Equilibrate the silica column with the mobile phase at a constant flow rate. A typical mobile phase could be a gradient of n-hexane and 2-propanol or an isocratic mixture such as n-hexane:2-propanol (99:1, v/v).

-

Set the column oven temperature (e.g., 30 °C).

-

Set the ELSD parameters (e.g., nebulizer temperature, evaporator temperature, and gas flow rate) or the UV detector wavelength (e.g., 205 nm).

-

-

Injection: Inject a known volume of the sample solution (e.g., 10-20 µL) onto the column.

-

Data Acquisition: Run the chromatogram and record the data. This compound should elute as a single major peak. The retention time can be used for identification, and the peak area can be used for quantification and purity assessment.

-

Purity Calculation: Calculate the purity of the sample by dividing the peak area of the main component by the total area of all peaks in the chromatogram.

Protocol 3: Structural Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol describes the use of ¹H and ¹³C NMR to confirm the structure of this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of CDCl₃ in a clean, dry NMR tube.

-

¹H NMR Spectroscopy:

-

Acquire a ¹H NMR spectrum.

-

Expected Signals:

-

Signals for the glycerol backbone protons.

-

Signals for the olefinic protons of the eicosenoyl chains (-CH=CH-).

-

Signals for the methylene (B1212753) protons adjacent to the ester groups (-CH₂-COO-).

-

Signals for the allylic protons (-CH₂-CH=CH-).

-

A complex multiplet for the other methylene protons of the fatty acid chains.

-

A triplet for the terminal methyl groups (-CH₃).

-

-

-

¹³C NMR Spectroscopy:

-

Acquire a ¹³C NMR spectrum.

-

Expected Signals:

-

Signals for the carbonyl carbons of the ester groups (-COO-).

-

Signals for the olefinic carbons (-CH=CH-).

-

Signals for the glycerol backbone carbons.

-

Signals for the various methylene carbons of the fatty acid chains.

-

A signal for the terminal methyl carbons.

-

-

-

Data Analysis: Integrate the proton signals and analyze the chemical shifts and coupling constants to confirm the structure and the position of the esterified fatty acids. Compare the observed spectra with predicted spectra or data from similar compounds.

Protocol 4: Analysis by Mass Spectrometry (MS)

This protocol details the use of electrospray ionization mass spectrometry (ESI-MS) for the determination of the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound sample

-

LC-MS grade solvents (e.g., methanol, chloroform, isopropanol)

-

Mass spectrometer with an ESI source

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent mixture, such as methanol/chloroform (1:1, v/v), often with the addition of a salt like sodium acetate (B1210297) to promote adduct formation.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

MS Analysis (Full Scan):

-

Acquire a full scan mass spectrum in positive ion mode.

-

Expected Ions: Look for the protonated molecule [M+H]⁺, the sodium adduct [M+Na]⁺, and/or the ammonium (B1175870) adduct [M+NH₄]⁺. For this compound (C₄₃H₈₀O₅, MW = 677.1), these would appear at m/z 678.1, 700.1, and 695.1, respectively.

-

-

Tandem MS (MS/MS) Analysis:

-

Select the parent ion of interest (e.g., [M+Na]⁺) and perform collision-induced dissociation (CID).

-

Expected Fragments: The fragmentation pattern will show neutral losses of the fatty acid chains, providing information about their composition.

-

-

Data Analysis: Analyze the mass spectra to confirm the molecular weight and deduce the structure from the fragmentation pattern.

Mandatory Visualizations

Experimental Workflow

Caption: General experimental workflow for the analysis of this compound.

Signaling Pathway

Diacylglycerols are well-established second messengers in cellular signaling. A primary pathway involves the activation of protein kinase C (PKC).[4][5][6] While the specific signaling roles of this compound have not been elucidated, a general DAG signaling pathway is presented below.

Caption: General diacylglycerol (DAG) signaling pathway involving Protein Kinase C (PKC).

Conclusion

This technical guide provides a detailed overview of the physical and chemical properties of this compound, along with comprehensive experimental protocols for its characterization. While specific experimental data for some properties are lacking, the information provided, based on its chemical structure and comparison with related lipids, serves as a valuable resource for researchers. The outlined analytical methods and the context of its potential role in cellular signaling will aid scientists and drug development professionals in their studies and applications of this and other long-chain diacylglycerols. Further research is warranted to fully elucidate the specific physical properties and biological functions of this compound.

References

- 1. caymanchem.com [caymanchem.com]

- 2. scribd.com [scribd.com]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. Diacylglycerol/protein kinase C signalling: a mechanism for insulin resistance? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

The Discovery and History of 1,3-Dieicosenoyl Glycerol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Diacylglycerols

Diacylglycerols (DAGs) are a class of glycerolipids consisting of a glycerol (B35011) molecule with two fatty acid chains attached via ester linkages. They are key intermediates in the biosynthesis of triacylglycerols and phospholipids. Beyond their metabolic roles, specific isomers of DAG, particularly sn-1,2-diacylglycerols, function as critical second messengers in a variety of cellular signaling pathways, most notably in the activation of Protein Kinase C (PKC). The specific fatty acid composition of a DAG molecule can influence its physical properties and potentially its biological activity.

While a detailed historical record of the first synthesis or isolation of 1,3-dieicosenoyl glycerol is not prominently documented, the general understanding and synthesis of 1,3-diacylglycerols have been part of the lipid chemistry landscape for many decades. The availability of this compound as a research chemical suggests its synthesis is based on established methodologies for creating specific diacylglycerol species.

Physicochemical Properties of this compound

The properties of this compound are determined by its glycerol backbone and the two C20:1 fatty acid chains. A summary of its key quantitative data is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C43H80O5 | [1] |

| Molecular Weight | 677.1 g/mol | [1] |

| CAS Number | 128230-18-2 | [1] |

| Formal Name | (11Z,11'Z)-11-eicosenoic acid, 2-hydroxy-1,3-propanediyl ester | [1] |

| Synonyms | 1,3-di-(11Z-eicosenoyl)glycerol, DG(20:1/0:0/20:1), 11(Z)-Dieicosenoin | [1] |

| Purity | ≥98% (commercially available) | [1] |

| Physical Form | Solution in ethanol (B145695) (commercially available) | [1] |

| Solubility | DMF: 10 mg/ml, Ethanol: 10 mg/ml, Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/ml | [1] |

| Storage Temperature | -20°C | [1] |

Synthesis of this compound

Experimental Protocol: Enzymatic Esterification

This protocol is a generalized procedure based on methods reported for the synthesis of other 1,3-diacylglycerols.

Materials:

-

Glycerol

-

11(Z)-Eicosenoic acid

-

Immobilized 1,3-regiospecific lipase (B570770) (e.g., from Rhizomucor miehei or Thermomyces lanuginosus)

-

Anhydrous solvent (e.g., hexane (B92381) or solvent-free system)

-

Molecular sieves (for solvent-based reactions)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane, diethyl ether, ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask, combine glycerol and 11(Z)-eicosenoic acid in a 1:2 molar ratio. If using a solvent, add anhydrous hexane. For solvent-free systems, the reactants are used neat.

-

Addition of Catalyst: Add the immobilized 1,3-regiospecific lipase to the reaction mixture (typically 5-10% by weight of the reactants).

-

Water Removal: If the reaction is performed in a solvent, add activated molecular sieves to remove the water produced during esterification. In a solvent-free system, the reaction can be conducted under a vacuum to facilitate water removal.

-

Reaction Conditions: The reaction mixture is incubated at a controlled temperature (typically 40-60°C) with constant stirring for a period ranging from several hours to a couple of days. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, the immobilized lipase is removed by filtration. If a solvent was used, it is removed under reduced pressure.

-

Purification: The crude product, which will contain a mixture of mono-, di-, and triglycerides, as well as unreacted fatty acids, is purified by silica gel column chromatography. A gradient of solvents (e.g., hexane with increasing amounts of diethyl ether or ethyl acetate) is typically used to elute the different components, with this compound being less polar than monoacylglycerols and more polar than triacylglycerols.

-

Characterization: The purity and identity of the final product are confirmed by techniques such as TLC, GC, NMR spectroscopy, and mass spectrometry.

Comparative Yields for 1,3-Diacylglycerol Synthesis

The yield of 1,3-diacylglycerol synthesis can vary depending on the fatty acid used, the lipase, and the reaction conditions. Table 2 provides some reported yields for the enzymatic synthesis of other 1,3-diacylglycerols, which can serve as a benchmark.

| 1,3-Diacylglycerol | Fatty Acid | Lipase | Yield (%) | Reference |

| 1,3-Dilaurin | Lauric Acid | Lipozyme RM IM | 80.3 | |

| 1,3-Dicaprylin | Caprylic Acid | Lipozyme RM IM | 98.5 (after purification) | |

| 1,3-Dicaprin | Capric Acid | Lipozyme RM IM | 99.2 (after purification) | |

| 1,3-Dipalmitin | Palmitic Acid | Lipozyme RM IM | 99.5 (after purification) | |

| 1,3-Distearin | Stearic Acid | Lipozyme RM IM | 99.4 (after purification) |

Biological Role and Signaling Pathways

This compound, as a diacylglycerol, is presumed to participate in cellular signaling, although specific studies on this particular molecule are lacking. The canonical signaling pathway for diacylglycerols involves the activation of Protein Kinase C (PKC).

The Diacylglycerol/Protein Kinase C Signaling Pathway

This pathway is initiated by the activation of phospholipase C (PLC) at the cell membrane, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). While IP3 is water-soluble and diffuses into the cytosol to trigger the release of calcium from intracellular stores, the lipophilic DAG remains in the plasma membrane.

The increase in both intracellular calcium and the concentration of DAG in the membrane synergistically activates conventional isoforms of PKC. Activated PKC then phosphorylates a wide range of downstream protein targets, leading to various cellular responses such as proliferation, differentiation, apoptosis, and secretion.

Although sn-1,2-diacylglycerols are the primary activators of PKC, the potential for 1,3-diacylglycerols to participate in or modulate this pathway, perhaps following isomerization, cannot be entirely ruled out, though they are generally considered to be inactive in direct PKC activation.

Visualizations

General Workflow for 1,3-Diacylglycerol Synthesis

Caption: General experimental workflow for the synthesis and purification of this compound.

Canonical Diacylglycerol Signaling Pathway

Caption: The canonical diacylglycerol (DAG) signaling pathway leading to the activation of Protein Kinase C (PKC).

Conclusion

This compound is a specific diacylglycerol whose study and application are part of the broader field of lipid research. While its specific historical discovery is not well-documented, its chemical properties are known, and its synthesis can be reliably achieved through established enzymatic methods. Its biological significance is likely tied to the general roles of diacylglycerols in cellular metabolism and, potentially, in the modulation of signaling pathways. This technical guide provides a foundational understanding of this compound for researchers and professionals, highlighting the current knowledge and pointing to areas where further specific investigation is warranted.

References

1,3-Dieicosenoyl Glycerol and Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dieicosenoyl glycerol (B35011) is a specific diacylglycerol (DAG) molecule composed of a glycerol backbone esterified with two eicosenoic acid molecules at the sn-1 and sn-3 positions. As a member of the 1,3-diacylglycerol class of lipids, it is garnering significant interest for its potential to modulate lipid metabolism and influence cellular signaling pathways. Unlike their 1,2-diacylglycerol counterparts, which are potent activators of protein kinase C (PKC), 1,3-diacylglycerols are generally considered to have distinct metabolic fates and signaling properties. This technical guide provides a comprehensive overview of 1,3-dieicosenoyl glycerol in the context of lipid metabolism, consolidating available quantitative data, detailing relevant experimental protocols, and visualizing key cellular pathways. While much of the existing research has been conducted on mixed diacylglycerol oils, this guide extrapolates and specifies methodologies and known mechanisms relevant to the study of this compound.

Introduction to this compound

This compound is a diacylglycerol featuring 11(Z)-eicosenoic acid at both the sn-1 and sn-3 positions[1]. Eicosenoic acid is a monounsaturated omega-9 fatty acid with a 20-carbon chain[2]. The unique stereochemistry of 1,3-diacylglycerols influences their metabolic processing. Following ingestion, 1,3-DAGs are hydrolyzed to monoacylglycerols and free fatty acids. The resulting 1(3)-monoacylglycerol is less efficiently re-esterified back into triglycerides in the enterocytes compared to the 2-monoacylglycerol derived from dietary triacylglycerols (TAGs)[3]. This difference in metabolic handling is believed to be the basis for some of the observed physiological effects of 1,3-DAG-rich oils.

Quantitative Data on the Effects of 1,3-Diacylglycerol on Lipid Metabolism

While specific quantitative data for this compound is limited, extensive research on 1,3-diacylglycerol (DAG) oil, which is rich in the 1,3-isoform, provides valuable insights into its potential effects on lipid metabolism. The fatty acid composition of commercially available DAG oils is often a mix, including oleic and linoleic acids[4]. The following tables summarize key quantitative findings from studies on DAG oil.

Table 1: Effects of 1,3-Diacylglycerol Oil on Postprandial Lipid Metabolism in Humans

| Parameter | Study Population | Intervention | Results | Reference |

| Postprandial Triglyceride (TG) Incremental Area Under the Curve (iAUC) | Insulin-resistant men and women (n=36) | 30 g of DAG oil vs. Long-Chain Triacylglycerol (LCT) oil | 22% lower TG iAUC with DAG oil. | [5] |

| Chylomicron TG iAUC | Insulin-resistant men and women (n=36) | 30 g of DAG oil vs. LCT oil | 28% lower chylomicron TG iAUC with DAG oil. | [5] |

| Total Fat Oxidation | Overweight women | 33.0 ± 3.1 g/day of DAG oil vs. TAG oil for 4 days | Significantly increased total fat oxidation with DAG oil. | [6] |

| Dietary Fat Oxidation | Overweight women | 33.0 ± 3.1 g/day of DAG oil vs. TAG oil for 4 days | Significantly increased dietary fat oxidation with DAG oil. | [6] |

Table 2: Effects of 1,3-Diacylglycerol Oil on Body Composition and Gene Expression in Animal Models

| Parameter | Animal Model | Intervention | Results | Reference |

| Body Weight Gain | Brown adipose tissue-deficient mice on a Western-type diet | DAG-enriched diet vs. TAG-enriched diet for 15 weeks | Mice on the DAG diet gained less weight. | [7] |

| Body Fat Accumulation | Brown adipose tissue-deficient mice on a Western-type diet | DAG-enriched diet vs. TAG-enriched diet for 15 weeks | Mice on the DAG diet had less body fat accumulation. | [7] |

| Phosphoenolpyruvate Carboxykinase (PEPCK) Gene Expression (Liver) | Brown adipose tissue-deficient mice on a Western-type diet | DAG-enriched diet vs. TAG-enriched diet | Reduced PEPCK gene expression with the DAG diet. | [7] |

| Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Gene Expression (Skeletal Muscle) | Brown adipose tissue-deficient mice on a Western-type diet | DAG-enriched diet vs. TAG-enriched diet | Increased PPARα gene expression with the DAG diet. | [7] |

| Lipoprotein Lipase (B570770) (LPL) Gene Expression (Skeletal Muscle) | Brown adipose tissue-deficient mice on a Western-type diet | DAG-enriched diet vs. TAG-enriched diet | Increased LPL gene expression with the DAG diet. | [7] |

| Uncoupling Protein 2 (UCP2) and 3 (UCP3) Gene Expression (Skeletal Muscle) | Brown adipose tissue-deficient mice on a Western-type diet | DAG-enriched diet vs. TAG-enriched diet | Increased UCP2 and UCP3 gene expression with the DAG diet. | [7] |

Table 3: Effects of 1,3-Diacylglycerol Oil on Clinical Parameters in Overweight or Obese Patients with Abnormal Blood Glucose

| Parameter | Study Population | Intervention | Results at 3 Months | Reference |

| Fasting Blood Glucose (FBG) | Overweight or obese subjects with abnormally elevated blood glucose (n=75) | Replacement of usual cooking oil with DAG oil | Significant decrease in FBG. | [8] |

| Body Weight | Overweight or obese subjects with abnormally elevated blood glucose (n=75) | Replacement of usual cooking oil with DAG oil | Significant decrease in body weight. | [8] |

| Body Mass Index (BMI) | Overweight or obese subjects with abnormally elevated blood glucose (n=75) | Replacement of usual cooking oil with DAG oil | Significant decrease in BMI. | [8] |

| Waist Circumference | Overweight or obese subjects with abnormally elevated blood glucose (n=75) | Replacement of usual cooking oil with DAG oil | Significant decrease in waist circumference. | [8] |

| Hip Circumference | Overweight or obese subjects with abnormally elevated blood glucose (n=75) | Replacement of usual cooking oil with DAG oil | Significant decrease in hip circumference. | [8] |

Signaling Pathways

While 1,2-diacylglycerols are well-established second messengers that activate Protein Kinase C (PKC), the signaling roles of 1,3-diacylglycerols are less direct and are thought to be primarily mediated by their metabolic products or by altering the overall lipid environment of the cell. However, the metabolism of 1,3-DAG can influence signaling cascades.

The Canonical Diacylglycerol Signaling Pathway

The primary signaling role of diacylglycerols is the activation of PKC. This is predominantly carried out by the 1,2-isoform. The canonical pathway is initiated by the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and 1,2-diacylglycerol. 1,2-DAG then recruits and activates conventional and novel PKC isoforms at the cell membrane.

Signaling Beyond Protein Kinase C

Diacylglycerol signaling is not limited to PKC. Other proteins with C1 domains can also be targets of DAG, leading to a divergence of signaling pathways. These "non-PKC" phorbol (B1677699) ester receptors include chimaerins, RasGRPs, MUNC13s, and Protein Kinase D (PKD)[7][8].

Experimental Protocols

Enzymatic Synthesis of this compound

This protocol is adapted from methods for the synthesis of 1,3-diacylglycerols using a 1,3-specific lipase[6][9][10].

Materials:

-

Glycerol (high purity)

-

11(Z)-Eicosenoic acid (or a suitable derivative like an ethyl ester)

-

Immobilized 1,3-specific lipase (e.g., Lipozyme RM IM from Rhizomucor miehei)

-

Solvent-free system or a suitable organic solvent (e.g., hexane)

-

Vacuum pump

-

Reaction vessel with temperature control and stirring

-

Silica (B1680970) gel for purification

Procedure:

-

Combine glycerol and 11(Z)-eicosenoic acid in a molar ratio of 1:2 in the reaction vessel.

-

Add the immobilized lipase (e.g., 5-10% by weight of the total reactants).

-

Heat the mixture to the optimal temperature for the lipase (e.g., 50-70°C) with continuous stirring.

-

Apply a vacuum to the system to remove the water produced during the esterification reaction, which drives the equilibrium towards the synthesis of the diacylglycerol.

-

Monitor the reaction progress by taking aliquots and analyzing the composition using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Once the desired conversion is achieved, stop the reaction by filtering out the immobilized lipase.

-

Purify the this compound from the reaction mixture using silica gel column chromatography.

Quantification of this compound in Biological Samples by LC-MS/MS

This protocol outlines a general approach for the quantification of diacylglycerols using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which can be optimized for this compound[2][11][12].

Materials:

-

Biological sample (e.g., plasma, tissue homogenate)

-

Internal standard (e.g., a deuterated or 13C-labeled 1,3-diacylglycerol)

-

Organic solvents for lipid extraction (e.g., chloroform, methanol)

-

LC-MS/MS system with a suitable column (e.g., C18 reverse-phase)

Procedure:

-

Lipid Extraction:

-

Homogenize the tissue sample.

-

Add the internal standard to the sample.

-

Perform a liquid-liquid extraction using a solvent system like chloroform:methanol.

-

Collect the organic phase containing the lipids and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-